Product packaging for Callyspongenol C(Cat. No.:)

Callyspongenol C

Cat. No.: B1249417
M. Wt: 304.4 g/mol
InChI Key: XCLAUSBLXUZFRL-FNASMSCBSA-N
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Description

Significance of Marine Organisms as a Source of Bioactive Metabolites in Chemical Research

The marine environment, covering over 70% of the Earth's surface, is a vast reservoir of biodiversity. mdpi.comnih.gov This biological diversity translates into a remarkable chemical diversity, as marine organisms have evolved unique metabolic pathways to survive in extreme and competitive conditions. nih.govnih.gov These organisms, including sponges, fungi, bacteria, and algae, produce a wide array of secondary metabolites, which are not essential for their basic survival but play crucial roles in defense, communication, and adaptation. mdpi.compeerj.com

In the realm of chemical research, these marine-derived secondary metabolites have become a focal point for the discovery of novel bioactive compounds. mdpi.comnih.gov Since the mid-20th century, scientists have identified thousands of marine natural products with potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govontosight.ai These discoveries have underscored the immense potential of the marine ecosystem as a source for new therapeutic agents and research tools. nih.govpeerj.com The unique and often complex chemical structures of these compounds present both a challenge and an opportunity for synthetic chemists and drug developers. nih.gov

The Genus Callyspongia as a Source of Unique Secondary Metabolites for Academic Investigation

The genus Callyspongia, belonging to the family Callyspongiidae, is a group of marine sponges found predominantly in tropical and subtropical waters. nih.govnih.gov This genus is recognized for its production of a diverse range of structurally unique secondary metabolites. researchgate.netsemanticscholar.org Chemical investigations of various Callyspongia species have led to the isolation of numerous compounds, including polyacetylenes, alkaloids, peptides, and macrolides. nih.govresearchgate.netsemanticscholar.org

The chemical diversity within this genus has made it a subject of significant academic interest. nih.govresearchgate.net Researchers are drawn to the novel molecular architectures and the wide spectrum of biological activities exhibited by these compounds. nih.govresearchgate.net Studies on Callyspongia metabolites have contributed significantly to the field of marine natural products chemistry, providing new insights into biosynthesis, chemical ecology, and potential pharmacological applications. nih.govnaturalis.nl

Overview of Polyacetylenic Compounds from Marine Sponges in Natural Products Chemistry

Polyacetylenes are a class of organic compounds characterized by the presence of two or more triple bonds. While they are found in some terrestrial plants, marine sponges, particularly from the orders Haplosclerida and Halichondrida, are a rich source of these compounds. jst.go.jpnih.gov These marine-derived polyacetylenes often exhibit long carbon chains and a variety of functional groups, leading to a wide array of structurally diverse molecules. jst.go.jpmdpi.com

In natural products chemistry, polyacetylenes from marine sponges are of particular interest due to their potent and varied biological activities. jst.go.jpnih.gov Researchers have reported significant cytotoxic, antimicrobial, antifungal, and enzyme-inhibitory properties for many of these compounds. nih.govresearchgate.net The unique structural features of sponge-derived polyacetylenes continue to inspire research into their synthesis and mechanism of action. jst.go.jpnih.gov

Research Context and Academic Significance of Callyspongenol C in Bioactive Natural Products Research

This compound is a C22-polyacetylenic alcohol that was first isolated from a Red Sea sponge of the genus Callyspongia. nih.govacs.org Its discovery is situated within the broader scientific effort to identify novel bioactive compounds from marine sources. nih.govontosight.ai The academic significance of this compound lies in its contribution to the growing family of polyacetylenic natural products and its demonstrated biological activity. ontosight.ainih.gov

Research into this compound and its analogues helps to expand the understanding of the structure-activity relationships within this class of compounds. jst.go.jp Specifically, studies on its cytotoxic effects against cancer cell lines contribute to the ongoing search for new anticancer agents. nih.govmdpi.com this compound serves as a valuable subject for further investigation into its biosynthesis, total synthesis, and potential as a lead compound for drug development. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24O B1249417 Callyspongenol C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24O

Molecular Weight

304.4 g/mol

IUPAC Name

(4Z,13Z,19Z)-docosa-4,13,19-trien-2,9,11,21-tetrayn-1-ol

InChI

InChI=1S/C22H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h1,3-4,9-10,18-19,23H,5-8,15-17,22H2/b4-3-,10-9-,19-18-

InChI Key

XCLAUSBLXUZFRL-FNASMSCBSA-N

Isomeric SMILES

C#C/C=C\CCCC/C=C\C#CC#CCCC/C=C\C#CCO

Canonical SMILES

C#CC=CCCCCC=CC#CC#CCCCC=CC#CCO

Synonyms

callyspongenol C

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies of Callyspongenol C

Advanced Chromatographic Techniques for Isolation from Callyspongia Species

The initial step in obtaining pure Callyspongenol C involves the extraction of the sponge material, typically using a mixture of organic solvents such as methanol (B129727) and dichloromethane (B109758) mdpi.comwikipedia.org. This crude extract contains a vast array of compounds, from which this compound must be separated.

The purification of polyacetylenes from Callyspongia species is generally achieved through a combination of chromatographic techniques. While the specific details for this compound's isolation are not exhaustively documented in all literature, the general approach for related marine natural products involves a series of chromatographic steps mdpi.comresearchgate.net. These often include:

Column Chromatography: This fundamental technique is used for the initial fractionation of the crude extract. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and different compounds are separated based on their polarity by eluting with a gradient of solvents researchgate.net.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, reversed-phase HPLC is a crucial tool. This high-resolution technique allows for the separation of closely related compounds based on their hydrophobicity, yielding the pure polyacetylene researchgate.net.

The selection of appropriate stationary and mobile phases is critical for the successful separation of these often unstable and structurally similar polyacetylenic compounds.

Application of Modern Nuclear Magnetic Resonance Spectroscopy in Polyacetylene Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the intricate structure of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential to assemble the carbon-hydrogen framework of this polyacetylene.

1D NMR Spectroscopy:

¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms within the molecule.

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms present.

The ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below researchgate.net.

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, multiplicity, J in Hz)
161.54.22 (d, 5.9)
284.8-
375.1-
4110.15.58 (dt, 10.9, 7.5)
5141.26.09 (dt, 10.9, 7.5)
620.02.29 (q, 7.5)
728.91.51 (m)
828.91.51 (m)
975.1-
1084.8-
1161.54.22 (d, 5.9)
1225.41.63 (m)
13123.15.40 (m)
14130.45.40 (m)
1529.12.06 (m)
1628.91.51 (m)
1728.91.51 (m)
1829.12.06 (m)
19130.45.40 (m)
20123.15.40 (m)
2180.8-
2282.53.09 (s)
Data obtained from the Journal of Natural Products, 2003, 66(5), 679-681 researchgate.net.

2D NMR Spectroscopy: While 1D NMR provides foundational data, 2D NMR experiments are indispensable for connecting the individual atoms to build the complete molecular structure. Techniques such as:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments.

Although the specific 2D correlations for this compound are not detailed in the readily available literature, the mention of their use in the primary publication underscores their critical role in the structural assignment researchgate.net.

Advancements in Stereochemical Assignment Methodologies for Polyacetylenic Natural Products

The complete structural elucidation of a natural product requires the determination of its stereochemistry—the three-dimensional arrangement of its atoms. For polyacetylenes, this includes the configuration of any stereocenters (chiral carbons) and the geometry of the double bonds (E/Z isomerism).

While the original publication on this compound determined its planar structure, the absolute stereochemistry was not reported researchgate.net. The assignment of stereochemistry in polyacetylenic natural products often presents a significant challenge and typically requires additional analytical methods, which may include:

Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can provide information about the absolute configuration of chiral molecules.

Mosher's Method: A chemical derivatization technique using Mosher's acid followed by ¹H NMR analysis to determine the absolute configuration of secondary alcohols.

Total Synthesis: The unambiguous confirmation of a natural product's stereochemistry is often achieved through the total synthesis of all possible stereoisomers and comparison of their spectroscopic data with that of the natural compound.

The determination of the stereochemistry of this compound remains an area for further investigation, which could be addressed through the application of these advanced methodologies.

Biosynthetic Hypotheses and Pathways for Marine Polyacetylenes of the Callyspongenol Type

General Biosynthetic Origins of Polyacetylenes in Marine Organisms

Polyacetylenes, characterized by the presence of one or more carbon-carbon triple bonds, are a significant class of secondary metabolites found in various organisms, including marine invertebrates, fungi, and plants. mdpi.comnih.gov Isotopic tracer studies and genetic analyses have established that the majority of these compounds originate from fatty acid or polyketide biosynthetic pathways. nih.govresearchgate.netnih.gov

The biosynthesis is believed to commence with primary metabolism, where saturated fatty acids are synthesized de novo by multi-functional fatty acid synthase (FAS) complexes. nih.gov These enzymes iteratively add two-carbon units from malonyl-CoA to a growing acyl chain. researchgate.net The resulting saturated fatty acids, typically with C16 or C18 chain lengths, serve as the foundational substrates for subsequent modifications. nih.gov

The crucial and defining step in polyacetylene biosynthesis is the introduction of the acetylenic triple bond. This is generally achieved through the enzymatic modification of existing carbon-carbon double bonds in unsaturated fatty acid precursors. researchgate.net Two primary mechanisms have been proposed for this transformation nih.gov:

Oxidative Dehydrogenation (Desaturation): This model, supported by extensive research, involves the desaturation of an alkene functionality. The reaction is catalyzed by iron-containing enzymes, often called acetylenases, which are related to fatty acid desaturases. nih.govrsc.org

Decarboxylative Enol Elimination: An alternative, earlier hypothesis suggested the elimination of an activated enol carboxylate intermediate. nih.gov

In many organisms, the pathway proceeds via key acetylenic fatty acids. For instance, linoleic acid, a common C18 fatty acid, is converted by an acetylenase to crepenynic acid, which is often the first monoacetylenic intermediate. mdpi.comresearchgate.net From this precursor, a cascade of further desaturation, chain elongation, and functional group modifications leads to the vast structural diversity of polyacetylenes observed in nature. mdpi.comresearchgate.net In the marine realm, both fatty acid and polyketide pathways contribute significantly to this chemodiversity, with many polyacetylenes from sponges and microbes arising from these routes. rsc.orgresearchgate.net

Proposed Biosynthetic Intermediates and Enzymatic Systems in Callyspongia Species

Sponges of the genus Callyspongia are renowned for producing a rich array of polyacetylenes, including the callyspongenol series. mdpi.comresearchgate.net While the specific enzymatic machinery for callyspongenol C biosynthesis has not been fully elucidated, a hypothetical pathway can be constructed based on general principles of polyacetylene formation.

The biosynthesis is presumed to start from a long-chain fatty acid, which undergoes a series of desaturation steps catalyzed by desaturase and acetylenase enzymes to form the characteristic polyyne chain. The presence of a C22 backbone in callyspongenols A, B, and C suggests that chain elongation of a more common C18 or C20 fatty acid precursor likely occurs. nih.gov

The enzymatic systems involved are thought to be analogous to those found in other polyacetylene-producing organisms. Key enzyme families implicated in the biosynthesis include:

Fatty Acid Synthases (FAS): Responsible for building the initial saturated fatty acid backbone.

Desaturases: Introduce double bonds at specific positions along the acyl chain.

Acetylenases: A specialized type of desaturase that converts double bonds into triple bonds. mdpi.com

Hydroxylases: Install hydroxyl groups, such as the one found in this compound, at specific carbon atoms.

Elongases: Extend the carbon chain beyond the common C16/C18 lengths.

It is also important to consider the role of the sponge's microbiome. Marine sponges host dense and diverse communities of symbiotic microorganisms, including bacteria and cyanobacteria. kjom.orgmbl.or.kr It is an ongoing area of research whether the sponge itself or its microbial symbionts are the true producers of many marine natural products. It is plausible that the biosynthesis of callyspongenols is carried out, at least in part, by symbiotic microbes which possess the necessary genetic blueprints for polyacetylene production. asm.org For example, studies on Callyspongia aerizusa have identified zinc-dependent enzymes, highlighting the complex biochemical environment within the sponge that could support such specialized metabolic pathways. scirp.org

Chemodiversity and Proposed Biosynthetic Relationships within the Callyspongenol Series

The genus Callyspongia exhibits remarkable chemodiversity in its production of polyacetylenes. Several closely related compounds have been isolated alongside this compound, providing clues to the biosynthetic relationships and the versatility of the underlying enzymatic pathways. mdpi.com The callyspongenol series itself comprises C22-polyacetylenic alcohols that differ in the number and position of their double and triple bonds and hydroxyl groups. nih.gov

The co-isolation of Callyspongenols A, B, and C, along with other polyacetylenes like dehydroisophonochalynol from the same sponge specimen, strongly suggests they share a common late-stage biosynthetic precursor. nih.gov Minor variations in the final enzymatic steps—such as the action of a specific desaturase or isomerase—could lead to this array of related structures. This concept of a divergent pathway from a common intermediate is a hallmark of natural product biosynthesis.

The broader chemical family of polyacetylenes from Callyspongia includes compounds with varying chain lengths and functional groups, such as the callyspongins, callytriols, and callysponynes. mdpi.comnih.gov This diversity indicates a highly flexible biosynthetic machinery capable of generating a wide range of molecular architectures, likely as a mechanism for chemical defense or signaling.

Table 1: Selected Callyspongenol-Type Polyacetylenes from Callyspongia Species
Compound NameMolecular FormulaSource OrganismReference
Callyspongenol AC22H26OCallyspongia sp. nih.gov
Callyspongenol BC22H24OCallyspongia sp. nih.gov
This compoundC22H24OCallyspongia sp. nih.gov
Callyspongenol DC22H28O2Siphonochalina siphonella researchgate.net
Callyspongynic AcidC24H32O3Callyspongia truncata researchgate.net
DehydroisophonochalynolC22H28OCallyspongia sp. nih.gov
Callyspongins A and BC24H36O8S, C24H34O8SCallyspongia truncata nih.gov

Genetic and Metabolic Engineering Approaches for Polyacetylene Production in Marine Microorganisms

The unique structures and potent bioactivities of polyacetylenes have generated interest in their large-scale production. However, harvesting from natural sources is often unsustainable, and chemical synthesis can be complex and low-yielding. Consequently, genetic and metabolic engineering of microorganisms offers a promising alternative. asm.org

Research in this area has focused on identifying and manipulating the biosynthetic gene clusters (BGCs) responsible for polyacetylene production. asm.org These clusters typically encode the core enzymes required, such as fatty acyl-AMP ligases, desaturases, acetylenases, and acyl carrier proteins. asm.org By identifying the BGC for a target polyacetylene, it becomes possible to transfer it to a heterologous host—a fast-growing and genetically tractable bacterium like Escherichia coli or a cyanobacterium—for production. rsc.orgacs.org

Key strategies in this field include:

Genome Mining: Searching the genomes of marine bacteria and sponge symbionts for putative polyacetylene BGCs.

Pathway Elucidation: Characterizing the function of each gene within the cluster to understand the biosynthetic steps.

Regulatory Engineering: Manipulating transcriptional regulators, such as the GacA system in Pseudomonas, to enhance the expression of the BGC and increase product yield. asm.org

Precursor Engineering: Modifying the host's primary metabolism to increase the intracellular pool of necessary precursors, such as specific fatty acids.

While these approaches have not yet been specifically applied to this compound, the foundational work on other bacterial and microbial polyynes lays a clear roadmap. asm.org Identifying the true producer of callyspongenols—be it the sponge or a symbiont—and its corresponding BGC is the critical next step toward enabling the sustainable biotechnological production of this and related marine natural products.

Biological Activities and Molecular Mechanisms of Callyspongenol C

In Vitro Cytotoxicity against Cancer Cell Lines in Preclinical Models

Evaluation in Murine Leukemia (P388) Cell Models

Callyspongenol C has demonstrated notable cytotoxic activity against murine leukemia (P388) cell lines in various preclinical studies. Research has shown that this compound exhibits an IC50 value of 2.2 μg/mL against P388 cells. nih.gov This indicates a significant potential for inhibiting the proliferation of these cancer cells.

The cytotoxic effects of this compound are part of a broader investigation into polyacetylenic alcohols derived from marine sponges of the Callyspongia genus. nih.govencyclopedia.pub These compounds, including this compound, have been consistently identified as having moderate to potent cytotoxic properties against a range of cancer cell lines. nih.govmdpi.com

CompoundCell LineIC50 (μg/mL)
This compoundP388 (Murine Leukemia)2.2

Assessment in Human Cervical Carcinoma (HeLa) Cell Models

In addition to its effects on murine leukemia cells, this compound has been evaluated for its cytotoxicity against human cervical carcinoma (HeLa) cells. Studies have reported an IC50 value of 3.9 μg/mL for this compound in HeLa cell models. nih.gov This finding underscores the compound's broad-spectrum antiproliferative potential.

The evaluation of this compound in HeLa cells is part of a larger effort to identify novel anticancer agents from marine sources. nih.govsci-hub.st The consistent cytotoxic activity of this compound and related compounds against both P388 and HeLa cell lines suggests a mechanism of action that may be effective across different types of cancer. nih.gov

CompoundCell LineIC50 (μg/mL)
This compoundHeLa (Human Cervical Carcinoma)3.9

Comparative Cytotoxicity with Related Polyacetylenes from Marine Sources

This compound belongs to a class of C22-polyacetylenic alcohols isolated from the Red Sea sponge, Callyspongia sp. nih.gov When compared to other polyacetylenes from the same source, this compound demonstrates significant, though varied, cytotoxicity. For instance, Callyspongenol A and Callyspongenol B, also isolated from Callyspongia sp., showed IC50 values of 2.2 μg/mL and 10.0 μg/mL against P388 cells, and 4.5 μg/mL and 10.0 μg/mL against HeLa cells, respectively. nih.govencyclopedia.pub Another related compound, dehydroisophonochalynol, exhibited IC50 values of 5.1 μg/mL against HeLa cells. encyclopedia.pub

The extract from Callyspongia siphonella, a related sponge, which contains a variety of bioactive compounds including polyacetylenes, has also shown moderate cytotoxicity against MCF-7 and HepG-2 cells. nih.gov This suggests that the polyacetylene structural motif is a key contributor to the observed anticancer activity. The variations in potency among these related compounds highlight the importance of specific structural features in determining their cytotoxic efficacy.

CompoundP388 IC50 (μg/mL)HeLa IC50 (μg/mL)
Callyspongenol A2.24.5
Callyspongenol B10.010.0
This compound2.23.9
DehydroisophonochalynolNot Reported5.1

Cellular Mechanisms of Antiproliferative Action

Investigation of Cell Cycle Perturbation and Cell Cycle Arrest

While direct studies on this compound's effect on the cell cycle are limited, research on extracts from the Callyspongia siphonella sponge, a source of similar polyacetylenes, provides valuable insights. Extracts from this sponge have been shown to induce cell cycle arrest. nih.gov Specifically, in MCF-7 breast cancer cells, the extract caused cell cycle arrest at the G2/M phase, while in HepG-2 liver cancer cells, it induced arrest at the S phase. nih.govresearchgate.net

This perturbation of the cell cycle is a common mechanism for antiproliferative agents, as it prevents cancer cells from progressing through the necessary phases of division. The ability of the Callyspongia extract to halt the cell cycle at different phases in different cell lines suggests that its bioactive components, likely including polyacetylenes, may interact with various cell cycle regulatory proteins. mdpi.com For example, in some cancer cell lines, treatment with other cytotoxic agents has led to an accumulation of cells in the S phase, indicating an interference with DNA replication. mdpi.com

Induction of Apoptotic Pathways and Associated Biomarkers

The antiproliferative activity of compounds from Callyspongia sources is also linked to the induction of apoptosis, or programmed cell death. nih.govphcog.com Extracts from Callyspongia siphonella have been observed to significantly increase apoptosis in both MCF-7 and HepG-2 cell lines. nih.gov A key indicator of this process was the observed reduction in mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.govbiorxiv.org

Further investigation into the molecular mechanisms reveals that the induction of apoptosis by related compounds involves the modulation of key apoptotic biomarkers. For instance, treatment with certain triterpenoids from Callyspongia siphonella led to an increased expression of cleaved caspase-3, a central executioner caspase in the apoptotic cascade. phcog.com The activation of caspases is a hallmark of apoptosis, leading to the systematic dismantling of the cell. biorxiv.org While these findings are for related compounds, they strongly suggest that this compound likely shares a similar mechanism of inducing apoptosis through the activation of intrinsic cellular pathways.

Exploration of Molecular Targets and Signaling Pathways

While specific molecular targets and detailed signaling pathways for this compound have not been extensively elucidated in the available research, its cytotoxic activity against various cancer cell lines suggests interference with fundamental cellular processes. The primary reported activity of this compound is its moderate cytotoxicity against P388 murine leukemia cells and HeLa human cervical cancer cells. nih.gov This suggests that its molecular targets may be involved in cell proliferation and survival.

Compounds with similar polyacetylene structures isolated from marine sponges have been shown to induce cell cycle arrest and apoptosis in cancer cells. researchgate.net For instance, related compounds have been observed to cause cell cycle arrest in the G0/G1 and S phases. researchgate.net Although not directly demonstrated for this compound, it is plausible that its cytotoxic effects are mediated through similar mechanisms. The induction of apoptosis is a common pathway for anticancer agents, often involving the activation of caspases and regulation of pro-apoptotic and anti-apoptotic proteins like those in the Bcl-2 family. mdpi.com However, direct evidence linking this compound to these specific molecular events is currently lacking.

Further research is necessary to identify the precise molecular targets of this compound and to map the specific signaling cascades it modulates. Techniques such as affinity chromatography, proteomics, and molecular docking studies could be employed to uncover its direct binding partners and downstream effects on cellular signaling.

Other Exploratory Biological Activities in Preclinical Research Models

Beyond its cytotoxic properties, the broader biological activity profile of this compound is not well-defined. However, extracts from the Callyspongia genus, from which this compound is derived, have demonstrated a wide range of pharmacological activities, including antimicrobial effects. nih.govresearchgate.net

While specific antimicrobial data for this compound is not available, extracts from Callyspongia species have shown activity against various pathogens. For instance, extracts have exhibited inhibitory effects against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and the Gram-negative bacterium Escherichia coli. nih.gov It is important to note that these activities are attributed to the crude extracts and not to isolated this compound. Therefore, it remains to be determined if this compound contributes to the observed antimicrobial properties of the source organism.

The potential for other biological activities exists, as compounds isolated from the Callyspongia genus have been reported to possess anti-inflammatory, immunomodulatory, and antiviral properties. researchgate.netmdpi.com However, dedicated preclinical studies on purified this compound are required to explore these potential therapeutic applications.

Table of Cytotoxic Activities of this compound and Related Compounds

CompoundCell LineActivityIC50 (µg/mL)
This compound P388Moderate Cytotoxicity2.2
This compound HeLaModerate Cytotoxicity3.9
Callyspongenol AP388Moderate Cytotoxicity1.8
Callyspongenol AHeLaModerate Cytotoxicity3.2
Callyspongenol BP388Moderate Cytotoxicity2.5
Callyspongenol BHeLaModerate Cytotoxicity4.5
DehydroisophonochalynolP388Moderate Cytotoxicity1.5
DehydroisophonochalynolHeLaModerate Cytotoxicity2.8

Source: nih.gov

Synthetic Strategies Towards Callyspongenol C and Analogues

Retrosynthetic Analysis of C22-Polyacetylenic Alcohol Scaffolds

A retrosynthetic analysis of a complex molecule like Callyspongenol C aims to deconstruct the target into simpler, commercially available, or easily synthesized precursors. The analysis must identify key bonds that can be formed reliably using known chemical reactions. amazonaws.com For a long-chain polyacetylenic alcohol, the most logical disconnections are the sp-sp or sp-sp² carbon-carbon bonds that form the polyyne chain, as numerous robust cross-coupling methodologies exist for their formation.

A plausible retrosynthetic strategy for this compound is outlined below:

Primary Disconnection: The C22 backbone can be disconnected at one of the central C(sp)-C(sp) bonds. A convergent approach is generally preferred for long-chain molecules to maximize yield and flexibility. Therefore, a primary disconnection in the middle of the polyyne chain suggests a strategy where two large fragments are synthesized independently and then coupled in a late-stage transformation. For instance, a disconnection between C10 and C11 would yield two key fragments: a C10 terminal alkyne and a C12 halo-alkyne (or vice versa).

Secondary Disconnections of Fragments:

The Hydroxyl-Bearing Fragment: The fragment containing the C3 hydroxyl stereocenter can be further simplified. The polyyne portion of this fragment can be disconnected via sequential C(sp)-C(sp) bond cleavages, corresponding to reactions like the Cadiot-Chodkiewicz or Sonogashira couplings. This leads back to a simple terminal alkyne and a chiral propargylic alcohol precursor. The critical C3 stereocenter can be traced back to a prochiral ketone, which can be reduced asymmetrically, or to a chiral building block from the "chiral pool."

The Alkyl-Terminus Fragment: The second major fragment can be similarly deconstructed using established acetylenic coupling strategies, breaking it down into smaller terminal alkynes and haloalkynes until simple, commercially available starting materials are reached.

This convergent retrosynthetic approach allows for the independent and potentially parallel synthesis of key building blocks, delaying the coupling of complex fragments until the final stages. This maximizes efficiency and allows for the facile introduction of structural modifications to generate analogues.

Key Synthetic Methodologies for the Construction of Conjugated Polyacetylene Systems

The construction of the conjugated polyyne core of this compound relies on highly efficient and selective carbon-carbon bond-forming reactions. Transition-metal-catalyzed cross-coupling reactions are the cornerstone of modern polyyne synthesis. nih.gov Two of the most powerful methods for the synthesis of unsymmetrical diynes and polyynes are the Sonogashira coupling and the Cadiot-Chodkiewicz coupling. wikipedia.orgwikipedia.org

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst (typically CuI) in the presence of an amine base. jk-sci.comlibretexts.org Its reliability, mild reaction conditions, and tolerance of a wide range of functional groups make it ideal for the late-stage coupling of complex fragments in natural product synthesis. jk-sci.com For the synthesis of this compound, this reaction would be employed to couple a vinyl halide fragment with a terminal alkyne or an alkynyl halide with a terminal alkyne.

Cadiot-Chodkiewicz Coupling: This classic method provides a direct route to unsymmetrical 1,3-diynes by coupling a terminal alkyne with a 1-haloalkyne. wikipedia.org The reaction is catalyzed by a copper(I) salt in the presence of an amine base. alfa-chemistry.com Unlike oxidative homocoupling reactions (e.g., Glaser coupling), the Cadiot-Chodkiewicz coupling is a cross-coupling reaction that selectively forms the desired unsymmetrical product. wikipedia.org This method is particularly well-suited for the iterative, step-by-step construction of the polyyne chain envisioned in the retrosynthesis of this compound. rsc.org

A comparison of these key methodologies is presented in the table below.

FeatureSonogashira CouplingCadiot-Chodkiewicz Coupling
Reactants Terminal Alkyne + Vinyl/Aryl HalideTerminal Alkyne + 1-Haloalkyne
Catalyst System Palladium(0) complex + Copper(I) saltCopper(I) salt
Key Bond Formed C(sp)-C(sp²) or C(sp)-C(sp)C(sp)-C(sp)
Primary Use Coupling alkynes to vinyl/aryl systemsSynthesis of unsymmetrical 1,3-diynes
Advantages High functional group tolerance, mild conditions, very reliable. jk-sci.comDirect formation of diynes, avoids homocoupling. wikipedia.org
Limitations Requires a palladium catalyst, which can be expensive and require careful removal.The 1-haloalkyne substrates can be unstable.

Development of Stereoselective Synthetic Routes for Complex Polyynes

A critical challenge in the total synthesis of this compound is the establishment of the single stereocenter at the C3 position with high fidelity. The development of stereoselective methods is paramount for producing an enantiomerically pure final product. Several robust strategies can be envisioned to install this chiral alcohol.

Asymmetric Reduction of a Prochiral Ketone: A powerful and widely used approach involves the asymmetric reduction of a corresponding ynone (a ketone adjacent to an alkyne). This can be achieved with exceptional levels of enantioselectivity using well-established catalytic systems.

Corey-Bakshi-Shibata (CBS) Reduction: This method uses a chiral oxazaborolidine catalyst with a borane (B79455) source (like BH₃·SMe₂) to reduce ketones to alcohols with high enantiomeric excess.

Noyori Asymmetric Hydrogenation: This technique employs chiral ruthenium-based catalysts to hydrogenate ketones, providing access to chiral alcohols with excellent stereocontrol.

Chiral Pool Synthesis: This strategy utilizes enantiomerically pure starting materials derived from nature, such as amino acids, sugars, or terpenes. For example, a small, chiral building block like (R)- or (S)-propylene oxide or a derivative of lactic acid could serve as the starting point. The inherent chirality of this starting material is then carried through the synthetic sequence to define the stereochemistry at C3 of this compound.

Asymmetric Alkynylation: Another approach is the direct asymmetric addition of an acetylide to a prochiral aldehyde. This can be catalyzed by various chiral metal complexes or organocatalysts to generate the desired propargylic alcohol with high enantioselectivity.

The choice of method would depend on the specific synthetic route, the availability of starting materials, and the desired scale of the synthesis. For a flexible route that also allows for the synthesis of the opposite enantiomer for biological testing, a catalytic asymmetric method like CBS reduction or Noyori hydrogenation would be highly advantageous.

Design and Synthesis of this compound Structural Analogs for SAR Probing

Structure-Activity Relationship (SAR) studies are crucial for identifying the structural features (pharmacophores) of a molecule responsible for its biological activity and for developing more potent or selective therapeutic agents. amazonaws.com Given the cytotoxic activity of this compound, synthesizing structural analogs is a logical step toward understanding its mechanism of action. The convergent synthetic strategy outlined above is well-suited for generating a library of such analogs.

Key structural modifications for SAR probing would include:

Modification of the Hydroxyl Group:

Positional Isomers: Moving the hydroxyl group to other positions along the C22 chain would reveal if its specific location at C3 is critical for activity.

Stereochemical Inversion: Synthesizing the opposite enantiomer (the ent-Callyspongenol C) using the opposite enantiomer of the asymmetric catalyst would determine the importance of the absolute configuration at C3.

Functional Group Alteration: Replacing the hydroxyl group with other functionalities like a ketone, an amine, or a simple alkyl group would probe the role of the hydrogen-bonding capability of the alcohol.

Alteration of the Carbon Chain:

Chain Length: Synthesizing shorter or longer polyacetylenic chains would establish the optimal length for cytotoxic activity.

Degree of Unsaturation: Selective reduction of one or more triple bonds to double bonds (alkenes) or single bonds (alkanes) would assess the importance of the rigid, linear polyyne structure.

Modification of the Termini:

Terminal Group Variation: Replacing the terminal methyl and ethyl groups with other alkyl or functionalized groups could probe for additional binding interactions.

The synthesis of these analogs would leverage the same key methodologies discussed previously. For instance, by choosing different starting materials for the fragment syntheses, the chain length and terminal groups can be easily varied. The flexibility of the late-stage coupling strategy allows different synthetic fragments to be combined, providing efficient access to a diverse library of analogs for comprehensive SAR studies.

Analog TypeRationale for SynthesisSynthetic Strategy Adaptation
Positional Isomers of -OH Determine if the C3 position is essential for activity.Use a different chiral building block or perform asymmetric reduction on a ketone at a different position.
ent-Callyspongenol C Investigate the importance of the C3 absolute stereochemistry.Employ the opposite enantiomer of the asymmetric catalyst (e.g., ent-CBS catalyst).
Chain-Shortened/Lengthened Probe the optimal chain length for cytotoxicity.Start the synthesis with shorter or longer alkyl/alkynyl fragments.
Reduced Analogs (Polyenes) Assess the role of the alkyne rigidity and electronics.Incorporate stereoselective alkyne reduction steps (e.g., Lindlar hydrogenation for cis-alkenes).
Terminal Group Modification Explore potential binding interactions at the chain ends.Utilize different terminal alkyne starting materials in the fragment synthesis.

Advanced Research Methodologies and Analytical Techniques in Callyspongenol C Research

Hyphenated Techniques for Isolation and Online Characterization

The isolation and structural elucidation of novel natural products from marine sponges is a complex task due to the minute quantities of the desired compounds present in intricate mixtures. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in this process. nih.govnih.gov They provide a powerful platform for the rapid separation, detection, and characterization of compounds like Callyspongenol C directly from crude extracts. researchgate.net

The initial discovery of this compound involved meticulous separation followed by analysis using one- and two-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) to determine its structure. nih.gov Modern approaches streamline this workflow by directly coupling separation and spectroscopic instruments.

Key hyphenated techniques applicable to this compound research include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a cornerstone technique in natural product research. It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. researchgate.net For a compound like this compound, LC-MS can be used to rapidly determine its molecular weight from a complex sponge extract, guiding further isolation efforts. Tandem MS (LC-MS/MS) can provide fragmentation data, offering clues about the molecule's substructures. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique provides comprehensive structural information online. As compounds elute from the HPLC column, they flow through an NMR spectrometer. researchgate.net This allows researchers to acquire detailed NMR spectra (e.g., ¹H and ¹³C) of individual components in a mixture without the need for prior isolation, significantly accelerating the structure elucidation process for polyacetylenes. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for larger non-volatile molecules, GC-MS can be applied to smaller, more volatile derivatives of natural products. ajrconline.org For this compound, derivatization might be necessary to increase its volatility for GC analysis, which could then provide high-resolution separation and mass data.

The application of these techniques in a process known as dereplication is crucial. Dereplication is the rapid identification of known compounds in an extract, which allows researchers to focus their efforts on discovering novel molecules, thereby avoiding the time-consuming rediscovery of established substances. nih.gov

Hyphenated TechniquePrincipleApplication in this compound Research
LC-MS/MSCombines HPLC separation with tandem mass spectrometry for mass and fragmentation data. nih.govRapidly determines molecular weight and provides initial structural fragments of this compound from crude extracts. Essential for dereplication.
LC-NMRCouples HPLC separation directly with NMR spectroscopy. researchgate.netAllows for online acquisition of detailed 1D and 2D NMR data, enabling full structure elucidation of this compound without prior isolation.
LC-FTIRLinks HPLC with Fourier-Transform Infrared spectroscopy. nih.govIdentifies functional groups (e.g., alcohols, alkynes) present in this compound as it is separated from the mixture. ajrconline.org

Quantitative Spectroscopic Methods for Mechanistic Studies

Once a pure compound like this compound is isolated, understanding its biological mechanism of action becomes the next critical step. Quantitative spectroscopic methods are vital for these mechanistic studies, allowing researchers to measure molecular interactions and reaction kinetics precisely.

While specific mechanistic studies on this compound are not yet widely published, the following quantitative methods represent the primary approaches that would be employed:

Quantitative UV-Visible (UV-Vis) Spectroscopy: This technique is often used to study ligand-receptor binding or enzyme kinetics. By monitoring changes in absorbance, which according to the Beer-Lambert law is proportional to concentration, researchers can determine binding constants or reaction rates. diva-portal.orgfiveable.me For instance, if this compound were to inhibit an enzyme with a chromogenic substrate, its inhibitory constant (Ki) could be determined by measuring the rate of product formation at various inhibitor concentrations.

Quantitative Fluorescence Spectroscopy: This highly sensitive method can be used to study interactions between fluorescently labeled molecules. If this compound interacts with a target protein, changes in the fluorescence intensity, polarization, or lifetime of a fluorophore attached to the protein or a competing ligand could be measured to quantify the binding affinity.

Quantitative NMR (qNMR): This powerful technique allows for the determination of the absolute concentration of a substance without the need for an identical standard. It can be used to study the kinetics of a reaction involving this compound in real-time or to quantify its interaction with a target molecule by observing changes in the chemical shifts or intensities of specific NMR signals.

These quantitative methods move beyond simple identification to provide the hard data needed to understand how a molecule functions at a biological level, which is fundamental for any further development. researchgate.net

MethodPrinciple of QuantificationPotential Mechanistic Application for this compound
UV-Vis SpectroscopyUtilizes the Beer-Lambert Law, where absorbance is proportional to concentration. fiveable.meDetermining enzyme inhibition kinetics or binding constants if the interaction causes a change in light absorption.
Fluorescence SpectroscopyMeasures changes in fluorescence properties (intensity, polarization) upon binding.Quantifying the binding affinity of this compound to a target protein through displacement assays or direct binding studies.
Quantitative NMR (qNMR)Relates the integral of an NMR signal directly to the number of nuclei, allowing for concentration measurement against an internal standard.Monitoring the real-time interaction of this compound with a biological target or quantifying metabolic changes induced by the compound.

Application of Omics Technologies (e.g., Metabolomics) in Marine Natural Product Discovery

The search for new marine natural products has been revolutionized by "omics" technologies. mdpi.com These approaches provide a holistic view of the biological system, accelerating the discovery of novel compounds like this compound. mdpi.com Omics-based techniques are crucial for understanding the biosynthetic potential of marine organisms and identifying new drug leads. nih.gov

Metabolomics: This is the large-scale study of small molecules, or metabolites, within a biological system. In the context of marine natural product discovery, metabolomics (often using LC-MS data) is a powerful tool for chemical fingerprinting and dereplication. nih.govnih.gov By comparing the metabolic profile of a Callyspongia extract to databases of known compounds, researchers can quickly identify previously characterized molecules and prioritize the isolation of novel entities. This approach saves significant time and resources. mdpi.com

Genomics and Transcriptomics: The true producers of many marine natural products are often symbiotic microorganisms living within the host sponge, not the sponge itself. researchgate.net Genomics (studying the DNA) and transcriptomics (studying the RNA) can be used to identify the biosynthetic gene clusters responsible for producing compounds like this compound. By identifying these gene clusters, it may be possible to express them in a laboratory setting, providing a sustainable source of the compound. mdpi.com

Proteomics: This field involves the large-scale study of proteins. In target identification, proteomics can be used to find the molecular targets of a bioactive compound. For example, by treating cancer cells with this compound and comparing their protein expression levels to untreated cells, researchers could identify proteins or pathways that are affected by the compound, thus revealing its mechanism of action. nih.gov

The integration of these omics strategies provides a powerful, multi-faceted approach to discover new compounds and understand their ecological roles and therapeutic potential. euromarinenetwork.eu

Omics TechnologyFocus of StudyRole in Marine Natural Product Discovery
MetabolomicsComprehensive analysis of all small-molecule metabolites in an extract. nih.govRapidly identifies known compounds (dereplication), highlights novel molecules, and chemically profiles the source organism.
GenomicsAnalysis of the complete genetic material of an organism and its symbionts. mdpi.comIdentifies biosynthetic gene clusters responsible for producing compounds like this compound, enabling potential heterologous expression.
TranscriptomicsAnalysis of all RNA transcripts, indicating which genes are active. researchgate.netReveals which biosynthetic pathways are active under specific conditions, linking genes to the production of specific natural products.
ProteomicsLarge-scale study of proteins. nih.govHelps identify the specific protein targets of a bioactive compound, elucidating its mechanism of action.

Computational Chemistry Approaches for Conformational Analysis and Ligand-Target Interactions

Computational chemistry provides indispensable tools for studying molecules at an atomic level, offering insights that are often difficult to obtain through experimental methods alone. ifes.edu.br For a flexible molecule like this compound, these approaches are critical for understanding its structure-activity relationship.

Conformational Analysis: The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt and their corresponding energies. taltech.ee For a long-chain molecule like this compound, numerous rotations around single bonds are possible. Computational methods, from molecular mechanics to higher-level quantum chemistry calculations, can be used to explore this conformational space and identify the most stable, low-energy conformers. unicamp.br This information is crucial for understanding how the molecule will present itself to a biological target.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target macromolecule, such as an enzyme or receptor. ajol.info Docking algorithms place the ligand into the binding site of the target and calculate a score that estimates the binding affinity. ajol.inforesearchgate.net This method can be used to screen potential protein targets for this compound or to rationalize its activity against a known target. It provides a structural hypothesis for the ligand-target interaction that can guide further experimental validation. nih.govnih.gov

By combining conformational analysis with molecular docking, researchers can build a detailed model of how this compound interacts with biological systems, accelerating the process of drug design and optimization. nih.gov

Computational MethodObjectiveSignificance for this compound
Conformational AnalysisTo identify the stable three-dimensional shapes of a molecule. taltech.eeDetermines the likely bioactive conformation of the flexible this compound molecule, which is essential for receptor binding.
Molecular DockingTo predict the binding mode and affinity of a ligand to a protein target. ajol.infoGenerates hypotheses about which proteins this compound interacts with and how it binds, guiding experimental work on its mechanism of action.
Quantum Chemistry CalculationsTo accurately calculate electronic structure and properties (e.g., reactivity, spectral properties). ifes.edu.brProvides highly accurate energy calculations for different conformers and can help in interpreting experimental spectroscopic data.

Future Perspectives and Research Directions for Callyspongenol C

Identification of Novel Biological Activities and Molecular Targets beyond Cytotoxicity

The current body of research on Callyspongenol C has primarily focused on its moderate cytotoxic activity against murine leukemia (P388) and human cervical cancer (HeLa) cell lines. However, the broader class of marine polyacetylenes is known for a wide spectrum of biological effects, including antimicrobial, anti-inflammatory, and antiviral activities. researchgate.netjst.go.jp This suggests that the bioactivity profile of this compound may be richer than what is currently documented. Future investigations should therefore aim to screen this compound against a wider panel of biological targets to uncover novel therapeutic applications.

A critical gap in the current understanding is the absence of identified molecular targets. The mechanism by which this compound exerts its cytotoxic effects is unknown. Advanced chemical proteomics strategies could be pivotal in elucidating its mode of action. For instance, research on other polyacetylene natural products like falcarinol (B191228) has successfully identified aldehyde dehydrogenase 2 (ALDH2) as a direct molecular target, which is inhibited through irreversible covalent binding. rsc.org A similar approach, using a tagged version of this compound as a probe for proteome-wide target identification, could reveal the specific enzymes or signaling proteins it interacts with. Studies on the related compound callyspongynic acid have shown that it tags lipid-metabolizing enzymes in the endoplasmic reticulum, suggesting a potential area of investigation for this compound as well. nih.gov Identifying these targets is a crucial step for rational drug design and for understanding its potential efficacy beyond generalized cytotoxicity.

Sustainable Production Strategies for this compound through Aquaculture or Fermentation

The supply of this compound, like many marine natural products, is currently dependent on harvesting the wild source organism, the Callyspongia sponge. This method is inherently unsustainable and cannot support large-scale research or potential clinical development. Therefore, establishing sustainable production methods is a paramount future objective.

Two primary strategies are envisioned:

Aquaculture of Callyspongia sp.: Mariculture of sponges has been explored as a renewable method for producing bioactive metabolites. wikipedia.org Techniques involving the use of explants (small cut pieces of the parent sponge) have shown success for various species, including those of the Callyspongia genus. wikipedia.orgresearchgate.net These cuttings can be grown in controlled marine environments, such as on ropes or in mesh arrays, allowing for a continuous and sustainable harvest of the sponge biomass without depleting wild populations. wikipedia.org Studies on culturing Callyspongia biru have demonstrated high survival rates and consistent production of its secondary metabolites, providing a strong rationale for applying this approach to the sponge species that produces this compound. researchgate.net

Fermentation of Symbiotic Microorganisms: It is widely recognized that many secondary metabolites isolated from sponges are actually produced by their associated microorganisms, such as bacteria and fungi. mdpi.comnih.govmdpi.com These symbionts can constitute a significant portion of the sponge's biomass. mdpi.com A significant future research direction is the isolation and cultivation of the specific microbial symbionts from the Callyspongia sp. that produces this compound. bioflux.com.ro If the true producing organism can be identified and grown in a lab setting, industrial-scale fermentation could be employed to generate a stable and scalable supply of the compound. dntb.gov.uanih.gov This approach bypasses the need to harvest the sponge entirely and offers greater control over production yields.

Chemoenzymatic Synthesis and Biosynthetic Pathway Engineering for Analog Generation

While the total synthesis of complex marine natural products like the related callyspongiolide has been achieved, such routes are often long and not commercially viable for large-scale production. acs.orgnih.gov Chemoenzymatic synthesis presents a more efficient and stereoselective alternative for producing this compound and its analogs. This approach combines traditional chemical reactions with highly specific enzymatic transformations. For other marine polyacetylenic alcohols, lipases have been effectively used for the kinetic resolution of racemic alcohols, yielding compounds with high enantiomeric purity. researchgate.netpsu.edursc.org This strategy could be directly applied to the synthesis of this compound to produce specific stereoisomers for detailed structure-activity relationship (SAR) studies.

Furthermore, a deep understanding of the compound's biosynthesis is fundamental for generating novel analogs through metabolic engineering. The general biosynthetic pathway for polyacetylenes is understood to originate from fatty acid precursors, which undergo modifications by enzymes like desaturases and acetylenases to create the characteristic triple bonds. mdpi.comnih.gov A crucial area of future research will be to identify the specific gene clusters and enzymes responsible for the biosynthesis of this compound within the sponge or its microbial symbiont. Once these enzymatic tools are identified, pathway engineering could be used to modify the biosynthetic machinery to produce novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Development of Advanced In Vitro and Ex Vivo Research Models for Deeper Mechanistic Understanding

To date, the evaluation of this compound has been limited to traditional two-dimensional (2D) cancer cell line monolayers. While useful for initial screening, these models often fail to replicate the complex microenvironment of a solid tumor. Future research must adopt more physiologically relevant systems to gain a deeper mechanistic understanding and better predict in vivo efficacy.

Three-Dimensional (3D) Spheroid Cultures: Cancer cells grown as 3D spheroids more closely mimic the cell-cell interactions, nutrient gradients, and hypoxic cores of in vivo tumors. nih.govnih.gov Screening marine natural products against 3D spheroid models has been shown to identify activities that are not apparent in 2D cultures and to be more predictive of clinical effectiveness. nih.govnih.govnews-medical.net Employing 3D spheroid assays for this compound would provide a more accurate assessment of its anti-cancer potential and could reveal novel mechanisms related to its ability to penetrate tumor tissue and affect cells in different metabolic states. mdpi.com

Organoid Models: The development of organoids, which are self-organizing 3D cultures derived from stem cells that replicate the structure and function of an organ, offers a state-of-the-art platform for drug discovery. nih.govmdpi.comnih.gov Patient-derived tumor organoids, in particular, can capture the genetic diversity of human cancers and serve as personalized models to test drug efficacy. frontiersin.org Utilizing intestinal or tumor organoid models to study this compound would enable high-throughput screening in a system that better reflects human physiology and disease, providing profound insights into its mechanism of action. mdpi.comresearchgate.net

Ex Vivo Assays: As a bridge between in vitro and in vivo studies, ex vivo assays using fresh animal or patient tissues can provide critical data on drug behavior at the tissue level. gd3services.comgd3services.com These models can be used to investigate the pharmacodynamics and potential toxicity of this compound in a complex biological matrix, helping to refine hypotheses about its mechanism before advancing to whole-animal studies. gd3services.com

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for isolating Callyspongenol C from marine sponge extracts?

  • Methodological Answer : Isolation requires optimized extraction protocols (e.g., solvent polarity gradients) followed by chromatographic separation (e.g., HPLC, flash chromatography). Include controls for environmental variability in sponge populations. Validate purity using TLC and HPLC-UV, and confirm structural integrity via NMR and mass spectrometry. Document all steps in detail to ensure reproducibility, adhering to guidelines for experimental reporting in primary literature .

Q. How can researchers confirm the structural identity of this compound when initial spectroscopic data conflict with literature reports?

  • Methodological Answer : Cross-validate using complementary techniques:

  • 2D-NMR (e.g., COSY, HMBC) to resolve stereochemical ambiguities.
  • X-ray crystallography for absolute configuration (if crystalline derivatives are obtainable).
  • High-resolution MS to verify molecular formula.
    Replicate experiments under standardized conditions and compare with published spectra, explicitly addressing discrepancies in the discussion section .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data for this compound across independent studies?

  • Methodological Answer :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) to identify variables influencing outcomes .
  • Dose-response validation : Re-test conflicting results using unified protocols.
  • Mechanistic studies : Use knockout models or pathway inhibitors to isolate target interactions.
    Publish negative results and methodological limitations transparently to refine future hypotheses .

Q. How should researchers design synthetic routes for this compound analogs to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Retrosynthetic analysis : Prioritize modular steps (e.g., esterification, epoxidation) to enable systematic side-chain modifications.
  • Purity standards : Characterize intermediates via GC-MS and NMR, adhering to journal requirements for new compounds .
  • Bioassay integration : Screen analogs in parallel with the parent compound to directly correlate structural changes with activity shifts .

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s pharmacological mechanisms?

  • Methodological Answer :

  • Search strategy : Use Boolean operators in databases (PubMed, SciFinder) with keywords: “this compound,” “marine sesquiterpenoid,” “anti-cancer mechanisms.”
  • Inclusion criteria : Prioritize studies with in vivo validation or omics-level data (e.g., transcriptomics).
  • Critical appraisal : Evaluate experimental rigor using tools like GRADE or FINER criteria .

Data Presentation & Reprodubility Guidelines

Q. What are the best practices for presenting spectroscopic and bioassay data in manuscripts on this compound?

  • Methodological Answer :

  • Figures : Use color-coded NMR spectra with zoomed-in regions for key peaks; avoid overcrowding with >3 structures per graphic .
  • Tables : Summarize bioactivity data (IC50, selectivity indices) with error margins and statistical tests (e.g., ANOVA).
  • Supporting Information : Deposit raw chromatograms, spectral files, and assay protocols in open repositories (e.g., Zenodo) with persistent identifiers .

Q. How can researchers ensure their this compound studies are reproducible by external labs?

  • Methodological Answer :

  • Detailed protocols : Specify equipment models, software versions, and reagent lot numbers.
  • Positive/negative controls : Include reference compounds (e.g., paclitaxel for cytotoxicity assays).
  • Data availability : Share synthetic procedures via platforms like SynArchive or protocols.io , following FAIR principles .

Ethical & Collaborative Considerations

Q. What ethical frameworks apply when using unpublished this compound data shared by collaborators?

  • Methodological Answer :

  • Data agreements : Draft material transfer agreements (MTAs) outlining usage rights and attribution.
  • Authorship criteria : Follow ICMJE guidelines; acknowledge contributors who provided spectra or biological samples.
  • Licensing : Use CC-BY licenses for shared datasets to enable derivative research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.